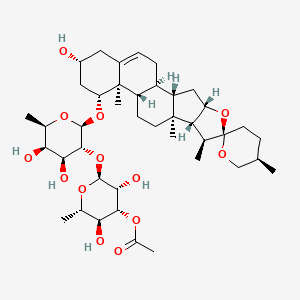
蛇根草苷A
描述
Ophiopogonin A is a steroidal saponin compound derived from the tuberous roots of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and cardioprotective effects . Ophiopogonin A has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.
科学研究应用
作用机制
Target of Action
Ophiopogonin A, also known as Lirioprolioside B, primarily targets the NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.
Mode of Action
Ophiopogonin A interacts with its target, Nrf2, by dose-dependently increasing its expression . This interaction leads to changes in the cellular environment, particularly in response to oxidative stress.
Biochemical Pathways
The primary biochemical pathway affected by Ophiopogonin A is the p-ERK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Ophiopogonin A promotes the phosphorylation of ERK in this pathway .
Result of Action
The molecular and cellular effects of Ophiopogonin A’s action include the inhibition of tissue damage and apoptosis induced by hemorrhagic shock . It also downregulates the levels of various inflammatory markers, such as blood urea nitrogen (BUN), creatinine (Cr), KIM-1, NGAL, iNOS, TNF-α, IL-1β, and IL-6 in kidney tissues .
生化分析
Biochemical Properties
Ophiopogonin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Ophiopogonin A has been shown to inhibit hemorrhagic shock-induced tissue damage and apoptosis in a dose-dependent manner by promoting the phosphorylation of extracellular signal-regulated kinase (ERK) in kidney tissues and hypoxia-treated HK-2 cells . This interaction highlights the compound’s potential in modulating cellular responses to stress and injury.
Cellular Effects
Ophiopogonin A exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ophiopogonin A has been reported to inhibit apoptosis and promote cell survival in hemorrhagic shock-induced renal injury by enhancing ERK phosphorylation . This modulation of cell signaling pathways underscores the compound’s potential in protecting cells from stress-induced damage and promoting tissue repair.
Molecular Mechanism
The molecular mechanism of Ophiopogonin A involves its interaction with specific biomolecules, leading to changes in their activity and function. Ophiopogonin A binds to and activates ERK, a key signaling molecule involved in cell survival and proliferation . This activation results in the inhibition of apoptosis and promotion of cell survival in stressed cells. Additionally, Ophiopogonin A may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ophiopogonin A have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Ophiopogonin A maintains its bioactivity over extended periods, providing sustained protection against stress-induced cellular damage
Dosage Effects in Animal Models
The effects of Ophiopogonin A vary with different dosages in animal models. Studies have demonstrated that Ophiopogonin A exhibits dose-dependent protective effects against hemorrhagic shock-induced tissue damage and apoptosis . At higher doses, the compound significantly enhances ERK phosphorylation and promotes cell survival. Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
Ophiopogonin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels has been studied in the context of its protective effects against cellular stress. For example, Ophiopogonin A modulates the activity of ERK, a key enzyme in the MAPK signaling pathway, which plays a critical role in cellular responses to stress and injury . This interaction underscores the compound’s potential in regulating metabolic pathways to promote cell survival and tissue repair.
Transport and Distribution
The transport and distribution of Ophiopogonin A within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that Ophiopogonin A is transported into cells via organic anion transporting polypeptides (OATPs), which facilitate its uptake and distribution within tissues . This transport mechanism ensures the compound’s effective localization and accumulation in target tissues, enhancing its therapeutic potential.
Subcellular Localization
Ophiopogonin A’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules such as ERK . This localization is essential for its ability to modulate cell signaling pathways and promote cell survival. Additionally, Ophiopogonin A may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin A involves multiple steps, starting from the extraction of the raw material, Ophiopogon japonicus. The process typically includes the following steps:
Extraction: The tuberous roots of Ophiopogon japonicus are extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).
Isolation: Ophiopogonin A is isolated from the purified extract through crystallization or other separation methods.
Industrial Production Methods: Industrial production of Ophiopogonin A follows similar steps but on a larger scale. The use of advanced extraction and purification technologies ensures higher yields and purity of the compound. Techniques such as supercritical fluid extraction and large-scale chromatography are employed to optimize the production process .
化学反应分析
Types of Reactions: Ophiopogonin A undergoes various chemical reactions, including:
Oxidation: Ophiopogonin A can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Ophiopogonin A, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve replacing specific functional groups in Ophiopogonin A with other groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Ophiopogonin A, each with unique biological activities and potential therapeutic applications .
相似化合物的比较
Ophiopogonin A is part of a family of steroidal saponins, including Ophiopogonin B, Ophiopogonin C, and Ophiopogonin D. These compounds share similar structures but differ in their biological activities and therapeutic potentials .
Ophiopogonin B: Known for its anti-inflammatory and anti-tumor properties.
Ophiopogonin C: Exhibits strong antioxidant and cardioprotective effects.
Ophiopogonin D: Demonstrates significant anti-cancer and immunomodulatory activities.
Ophiopogonin A stands out due to its unique combination of anti-inflammatory, antioxidant, and cardioprotective properties, making it a versatile compound with broad therapeutic potential .
属性
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11054-24-3 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Ophiopogonin A?
A1: Research suggests that Ophiopogonin A exerts its effects through multiple molecular pathways. It has been shown to:
- Induce Nrf2 expression: Ophiopogonin A dose-dependently increases the expression of NF E2-related factor 2 (Nrf2), a transcription factor involved in antioxidant and cytoprotective responses. This induction of Nrf2 contributes to its protective effects against hemorrhagic shock-induced renal injury [].
- Regulate RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)): Studies demonstrate that Ophiopogonin A can regulate RELA, a key component of the NF-κB signaling pathway, which plays a crucial role in inflammation []. This regulation of RELA contributes to its anti-inflammatory effects in models of Klebsiella pneumoniae infection [].
Q2: How does Ophiopogonin A's interaction with Nrf2 lead to its beneficial effects?
A2: Nrf2 activation by Ophiopogonin A triggers downstream effects such as:
Q3: What signaling pathways are involved in Ophiopogonin A's mechanism of action?
A3: In addition to Nrf2 and RELA, Ophiopogonin A has been linked to the following signaling pathways:
- p-ERK/ERK signaling pathway: Ophiopogonin A promotes the phosphorylation of ERK in models of hemorrhagic shock and hypoxia, suggesting the involvement of this pathway in its protective effects [].
- NF-κB/MAPK signaling pathway: Studies in Klebsiella pneumoniae models indicate that Ophiopogonin A's anti-inflammatory effects are mediated by the inhibition of the NF-κB/MAPK signaling pathway [].
Q4: What is the molecular formula and weight of Ophiopogonin A?
A4: Ophiopogonin A has the molecular formula C45H72O10 and a molecular weight of 773.04 g/mol [].
Q5: Are there any spectroscopic data available for Ophiopogonin A?
A5: While the provided research excerpts do not delve into detailed spectroscopic data, structural elucidation studies have employed techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Ophiopogonin A and its derivatives [, , ].
Q6: Has the stability of Ophiopogonin A been investigated under various conditions?
A6: The provided research does not explicitly address the stability of Ophiopogonin A under different conditions. Further research is needed to evaluate its stability profile and guide appropriate formulation strategies.
Q7: What in vitro and in vivo models have been used to study the efficacy of Ophiopogonin A?
A7: Ophiopogonin A's efficacy has been explored in various models, including:
- Hemorrhagic shock: Studies using rat models of hemorrhagic shock have demonstrated the protective effects of Ophiopogonin A on renal injury [].
- Acute lung inflammation: Mouse models of Klebsiella pneumoniae infection have been employed to investigate the anti-inflammatory properties of Ophiopogonin A in the lungs [, ].
- Hypoxia: In vitro studies using hypoxia-induced HK-2 cells (a human kidney cell line) have corroborated the protective effects observed in animal models [].
Q8: What are the key findings from in vivo studies on Ophiopogonin A?
A8: In vivo studies have shown that Ophiopogonin A:
- Reduces tissue damage and apoptosis: It dose-dependently inhibits hemorrhagic shock-induced tissue damage and apoptosis in the kidneys [].
- Attenuates lung inflammation: It reduces inflammatory cell infiltration, pathological damage, and cytokine levels in the lungs of mice with Klebsiella pneumoniae infection [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



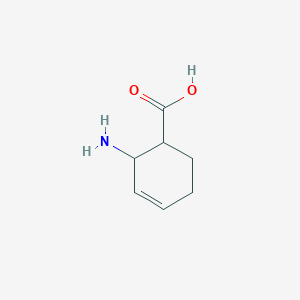
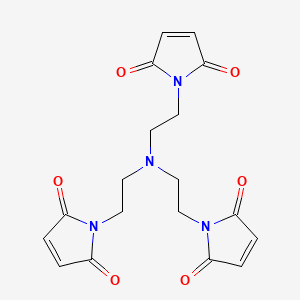
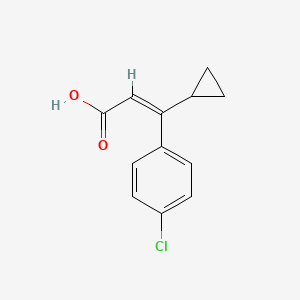
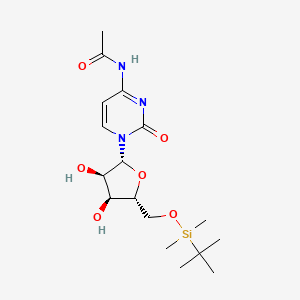
![[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B1180723.png)
